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Compound of Interest

Compound Name: DGO13A

Cat. No.: B12406050

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CT26 (Colon Tumor 26) murine colon carcinoma model is a widely utilized syngeneic
model in preclinical cancer research, particularly for studying immunotherapies. Derived from a
BALB/c mouse, it recapitulates key features of colorectal cancer and is known for its
immunogenicity, making it an excellent platform to evaluate novel immuno-oncology agents.
DGO013A is a phosphinic acid tripeptide mimetic that acts as a potent inhibitor of Endoplasmic
Reticulum Aminopeptidase 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2
(ERAP2). These enzymes play a critical role in the final trimming of peptides before their
presentation by MHC class | molecules on the cell surface. By inhibiting ERAP1/2, DG013A
can modulate the peptide repertoire presented by cancer cells, potentially revealing novel
antigens and enhancing anti-tumor immune responses.

These application notes provide a comprehensive, albeit theoretical, framework for the
application of DG013A in the CT26 murine colon carcinoma model, based on the known
mechanisms of ERAP inhibition and standard protocols for this tumor model.

Principle of Action: ERAP Inhibition in Cancer
Immunology
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Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2) are crucial for processing
antigenic peptides in the endoplasmic reticulum. They trim the N-terminus of peptides to an
optimal length for binding to MHC class | molecules. This peptide-MHC | complex is then
transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes (CTLS).
Dysregulation of ERAP1 has been implicated in cancer immune evasion, where the enzyme
may destroy tumor-specific antigenic epitopes, rendering cancer cells invisible to the immune
system.

DGO013A, by inhibiting ERAP1 and ERAP2, is hypothesized to alter the landscape of peptides
presented on the surface of CT26 tumor cells. This can lead to two primary outcomes favorable
for anti-tumor immunity:

o Generation of Neoantigens: Inhibition of ERAP enzymes can lead to the presentation of a
novel set of peptides that are not typically displayed, effectively creating new targets
(neoantigens) for the immune system.

o Enhanced T-cell and NK-cell Recognition: The altered peptide repertoire can lead to
increased recognition and killing of tumor cells by both CD8+ T-cells and Natural Killer (NK)
cells.[1][2][3]

The inhibition of ERAP1 has been shown to sensitize mouse tumor models to immune
checkpoint blockade, an effect dependent on CD8+ T cells and NK cells.[4]

DGO013A: Compound Profile

Property Description Reference

Phosphinic acid tripeptide

Mechanism of Action mimetic inhibitor of ERAP1 and  --INVALID-LINK--
ERAP2.

IC50 Values ERAP1: 33 nM, ERAP2: 11 nM  --INVALID-LINK--

Potential Applications Cancer, Autoimmune Diseases  --INVALID-LINK--

Experimental Protocols
I. In Vitro Assessment of DG013A on CT26 Cells
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Objective: To determine the direct effect of DG013A on CT26 cell viability and its ability to
modulate the cell surface peptide repertoire.

Materials:

e CT26 murine colon carcinoma cell line

e DGO13A

o Complete RPMI-1640 medium (with 10% FBS)

o Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

 Antibodies for flow cytometry (anti-mouse H-2K9/H-2D¢9, anti-mouse CD80, anti-mouse
CD86)

¢ Mass spectrometer for immunopeptidomics
Protocol:

e Cell Culture: Culture CT26 cells in complete RPMI-1640 medium at 37°C in a humidified
atmosphere with 5% CO..

o Cytotoxicity Assay:
o Seed CT26 cells in 96-well plates.

o After 24 hours, treat cells with a dose range of DG013A (e.g., 0.1 nM to 10 uM) for 72
hours.

o Assess cell viability using a standard cytotoxicity assay.
e Immunopeptidomics Analysis:

o Culture CT26 cells to ~80% confluency and treat with a non-toxic concentration of
DGO013A (determined from the cytotoxicity assay) for 48-72 hours.

o Harvest cells and isolate MHC class | peptide complexes by immunoaffinity purification.
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o Analyze the eluted peptides by mass spectrometry to identify changes in the presented
peptide repertoire.

e Flow Cytometry:
o Treat CT26 cells with DG013A as in the immunopeptidomics protocol.

o Stain cells with fluorescently labeled antibodies against MHC class | and co-stimulatory
molecules.

o Analyze by flow cytometry to assess changes in surface protein expression.

Il. In Vivo Efficacy Study of DG013A in the CT26
Syngeneic Model

Objective: To evaluate the anti-tumor efficacy of DG013A as a monotherapy and in combination
with an immune checkpoint inhibitor (e.g., anti-PD-1).

Materials:

6-8 week old female BALB/c mice

e CT26 cells

e DGO13A

e Anti-mouse PD-1 antibody

e Vehicle control (e.g., saline, PBS)

» Matrigel (optional)

o Calipers for tumor measurement

Protocol:

e Tumor Cell Implantation:
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o Subcutaneously inject 1 x 105 to 1 x 10° CT26 cells in 100 pL of PBS (or a 1:1 mixture with
Matrigel) into the flank of each mouse.

e Tumor Growth Monitoring and Randomization:
o Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width?).

o When tumors reach an average volume of 50-100 mm3, randomize mice into treatment
groups (n=8-10 mice per group).

e Treatment Groups:

o

Group 1: Vehicle control

[¢]

Group 2: DG013A (dose to be determined by MTD studies)

[¢]

Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly)

[e]

Group 4: DG013A + Anti-PD-1 antibody
e Dosing and Administration:

o Administer DG013A and vehicle according to a predetermined schedule (e.g., daily oral
gavage).

o Administer anti-PD-1 antibody as per the established protocol.

» Efficacy Endpoints:

[e]

Measure tumor volume 2-3 times per week.

o

Monitor body weight as an indicator of toxicity.

Record survival data.

[¢]

o

At the end of the study, excise tumors for weight measurement and further analysis.

lll. Pharmacodynamic and Immune Monitoring
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Objective: To assess the immunological changes in the tumor microenvironment induced by
DGO13A treatment.

Materials:

Tumor samples from the in vivo efficacy study
e Spleens from treated mice

e Flow cytometry antibodies for immune cell phenotyping (CD45, CD3, CD4, CD8, NK1.1,
F4/80, Gr-1, etc.)

o Reagents for cytokine analysis (e.g., ELISA, Luminex)
e Materials for immunohistochemistry (IHC)

Protocol:

o Tumor-Infiltrating Lymphocyte (TIL) Analysis:

o At a designated time point or at the end of the study, harvest tumors and prepare single-
cell suspensions.

o Perform multi-color flow cytometry to quantify different immune cell populations within the
tumor.

e Splenocyte Analysis:
o Prepare single-cell suspensions from the spleens of treated mice.
o Analyze immune cell populations by flow cytometry.

o Perform ex vivo T-cell activation assays by co-culturing splenocytes with irradiated CT26
cells and measuring cytokine production.

e Immunohistochemistry:

o Fix and paraffin-embed tumor tissues.
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o Perform IHC staining for key immune markers (e.g., CD8, NKp46) to visualize immune cell
infiltration.

Data Presentation

Table 1: Hypothetical In Vivo Efficacy of DGO13A in the CT26 Model

Mean Tumor Number of
% Tumor Growth
Treatment Group Volume (mm?3) at . Complete
Inhibition (TGI)
Day 21 Responders
Vehicle 1500 + 250 - 0/10
DGO013A 1050 = 200 30% 1/10
Anti-PD-1 825 + 180 45% 2/10
DGO13A + Anti-PD-1 450 £ 150 70% 5/10

Table 2: Hypothetical Analysis of Tumor-Infiltrating Lymphocytes (TILS)

% CD8+ T-cells of % NK cells of

Treatment Group CD8+/Treg Ratio
CD45+ cells CD45+ cells
Vehicle 52+11 21+05 15
DGO013A 8515 3.8+0.8 3.2
Anti-PD-1 10.1+£2.0 35+£0.7 4.0
DGO13A + Anti-PD-1 153+25 52+1.0 6.5
Visualizations
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Caption: ERAP1/2 Signaling Pathway and the Mechanism of DGO13A Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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